molecular formula C16H26N4O4S B4237714 (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B4237714
M. Wt: 370.5 g/mol
InChI Key: DKQBKWLAEFLWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as compound A, is a small molecule drug that has been of interest to scientists due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A is not fully understood. However, it is thought to act through the modulation of various signaling pathways involved in inflammation, pain, and tumor growth. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A is its relatively simple synthesis method, which makes it accessible for laboratory experiments. In addition, its potential therapeutic properties make it a promising candidate for further research. However, one limitation is the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several future directions for research on (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A. One direction is to further investigate its potential therapeutic properties in various disease models. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, (2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine A is a small molecule drug that has shown potential therapeutic properties in preclinical studies. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

Compound A has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in preclinical studies. In addition, it has been investigated for its potential use in the treatment of central nervous system disorders such as depression and anxiety.

properties

IUPAC Name

N-(2,2-dimethylpropyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-16(2,3)12-17-14-11-13(5-6-15(14)20(21)22)18-7-9-19(10-8-18)25(4,23)24/h5-6,11,17H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQBKWLAEFLWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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